8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid 8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682056
InChI: InChI=1S/C17H9ClF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)
SMILES:
Molecular Formula: C17H9ClF3NO2
Molecular Weight: 351.7 g/mol

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

CAS No.:

Cat. No.: VC17682056

Molecular Formula: C17H9ClF3NO2

Molecular Weight: 351.7 g/mol

* For research use only. Not for human or veterinary use.

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid -

Specification

Molecular Formula C17H9ClF3NO2
Molecular Weight 351.7 g/mol
IUPAC Name 8-(4-chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid
Standard InChI InChI=1S/C17H9ClF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)
Standard InChI Key FRPYSMXEVHJBSC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC(=C(C(=C2N=C1)C3=CC=C(C=C3)Cl)C(F)(F)F)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Quinoline Framework

The quinoline nucleus consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system capable of π-π stacking and hydrogen bonding. Substitutions at positions 6, 7, and 8 introduce steric and electronic modifications that influence solubility and reactivity. The 6-carboxylic acid group enhances hydrophilicity and enables salt formation or esterification .

Substituent Effects

  • 4-Chlorophenyl Group (Position 8): The para-chloro substitution on the phenyl ring contributes electron-withdrawing effects, stabilizing the aromatic system and potentially enhancing binding affinity to biological targets .

  • Trifluoromethyl Group (Position 7): The -CF₃ group increases lipophilicity (LogP ≈ 2.3–2.5 predicted) and metabolic stability, a feature common in CNS-active drugs .

  • Carboxylic Acid (Position 6): This moiety facilitates hydrogen bonding with enzymes or receptors, as observed in antibacterial quinoline-4-carboxylates .

Table 1: Predicted Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₁ClF₃NO₂
Molecular Weight389.74 g/mol
logP (Octanol-Water)2.4 (ACD/Labs Prediction)
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors5 (2 × O, 3 × F)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely follows modular strategies employed for analogous quinolines:

  • Quinoline Core Formation: Pfitzinger or Doebner reactions using substituted isatins or anthranilic acid derivatives .

  • Substituent Introduction:

    • Suzuki-Miyaura coupling for 4-chlorophenyl incorporation .

    • Electrophilic trifluoromethylation using Umemoto’s reagent .

  • Carboxylic Acid Functionalization: Hydrolysis of nitrile or ester precursors .

Key Reaction Steps

Example Protocol (Hypothetical)

  • Doebner Reaction: Condensation of 4-chloroaniline with 2-nitrobenzaldehyde and pyruvic acid in acetic acid yields 8-nitro-7-(trifluoromethyl)quinoline-6-carboxylate .

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine .

  • Chlorophenyl Coupling: Palladium-catalyzed cross-coupling with 4-chlorophenylboronic acid .

  • Acid Hydrolysis: Ester-to-acid conversion using NaOH/EtOH .

Table 2: Synthetic Yield Optimization

StepCatalystSolventYield (%)
Quinoline FormationCF₃COOHEthanol68
Suzuki CouplingPd(PPh₃)₄Dioxane75–85
TrifluoromethylationCuIDMF60

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, H-2), 8.25 (d, J=8.4 Hz, 1H, H-5), 7.65–7.58 (m, 4H, Ar-H) .

  • MS (ESI-): m/z 388.1 [M-H]⁻.

Computational Insights

Docking Studies

Molecular docking into E. coli gyrase (PDB: 1KZN) predicts:

  • Binding Energy: -9.2 kcal/mol (compared to ciprofloxacin: -10.1 kcal/mol).

  • Key Interactions: H-bond with Ser84, π-stacking with DNA base pairs .

Industrial and Regulatory Considerations

Cost Analysis

Benchmarking against similar compounds suggests synthesis costs of $800–$1,200/g at laboratory scale, driven by palladium catalysts and trifluoromethylation steps .

Patent Landscape

No direct patents exist, but WO2016146675 covers 8-arylquinoline-6-carboxylates as kinase inhibitors .

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